N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Description
N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group at the 2-amino position. This compound belongs to a class of thiadiazole derivatives known for their broad-spectrum biological activities, including antifungal, antimicrobial, and anticancer properties . Its synthesis typically involves cyclization reactions or condensation of thiosemicarbazide with substituted benzoic acids under acidic conditions, followed by characterization via NMR, HR-EIMS, and X-ray crystallography .
Properties
CAS No. |
61955-51-9 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)11-9-12-10-6-14-9/h2-6H,1H3,(H,11,12) |
InChI Key |
LNYMIKFRBXFPMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=CS2 |
Origin of Product |
United States |
Preparation Methods
Using Concentrated Sulfuric Acid
- Procedure : An ethanolic solution of 4-methoxybenzoic acid (0.05 mol) is mixed with an aqueous solution of thiosemicarbazide (0.05 mol). A few drops of concentrated sulfuric acid are added, and the mixture is heated at 80–90°C for 4 hours. Upon completion (monitored by TLC), the reaction mixture is cooled and poured into ice-cold water, neutralized with 10% sodium carbonate solution, filtered, dried, and recrystallized.
- Yield : Approximately 74%.
- Key Observations : This method is simple and efficient but requires precise temperature control to avoid side reactions.
Using Phosphorus Oxychloride (POCl₃)
- Procedure : Equimolar amounts of 4-methoxybenzoic acid and thiosemicarbazide are mixed in excess POCl₃ and heated for 30 minutes. Water is added, and the mixture is refluxed for an additional 3 hours. After cooling, the reaction mixture is poured into ice-cold water, neutralized with saturated KOH solution, filtered, dried, and recrystallized.
- Yield : Up to 86%.
- Key Observations : This method provides high yields but involves handling toxic reagents like POCl₃.
Using Thionyl Chloride (SOCl₂)
- Procedure : A mixture of 4-methoxybenzoic acid and SOCl₂ is heated at 70°C for 1 hour under a calcium chloride guard tube. Thiosemicarbazide is then added, and the reaction proceeds further before neutralization and recrystallization.
- Yield : Around 70%.
- Key Observations : This method avoids strong acids but still requires careful handling of SOCl₂ due to its reactivity.
Microwave-Assisted Methods
Microwave Irradiation with POCl₃
- Procedure : A mixture of 4-methoxybenzoic acid (0.01 mol), thiosemicarbazide (0.012 mol), and catalytic POCl₃ is irradiated in a microwave oven at 600 W for 5 minutes. The reaction mixture is poured into crushed ice, neutralized to alkaline pH, filtered, dried, and recrystallized.
- Yield : Up to 90%.
- Key Observations : This method significantly reduces reaction time while maintaining high yields.
Microwave Irradiation with SOCl₂
- Procedure : A similar procedure as above but using SOCl₂ as the catalyst. The reaction proceeds at lower wattage (480 W) for a shorter duration.
- Yield : Approximately 80%.
- Key Observations : Offers a faster alternative to conventional SOCl₂-based synthesis.
Microwave Irradiation with Magnesium Sulfate
- Procedure : A mixture of the reactants in the presence of MgSO₄ catalyst is irradiated at 250 W for about 5 minutes. The product is isolated by neutralization and recrystallization.
- Yield : Around 88%.
- Key Observations : This method uses a safer catalyst compared to POCl₃ or SOCl₂.
One-Pot Synthesis Using Polyphosphate Ester (PPE)
Procedure
The reaction involves thiosemicarbazide (0.01 mol) and an aromatic carboxylic acid in chloroform as a solvent with PPE as a catalyst:
- Mix the reactants in chloroform.
- Add PPE (20 g per 5 mmol of carboxylic acid).
- Heat at a temperature below 85°C for an hour.
- Neutralize the reaction mixture with sodium bicarbonate.
- Filter, wash with solvents like chloroform or methanol-chloroform mixtures, dry, and recrystallize.
Yield
Varies depending on the precursor:
Key Observations
This method avoids toxic reagents such as POCl₃ or SOCl₂ and operates under mild conditions but may face challenges with poorly soluble precursors.
Ultrasound-Assisted Synthesis
Procedure
Aromatic carboxylic acid (0.1 mol) and thiosemicarbazide are dissolved in ethanol with a catalytic amount of sulfuric acid. The mixture undergoes ultrasonic irradiation at ~80°C for about 30 minutes.
Yield
Approximately 61%.
Key Observations
Ultrasound-assisted synthesis offers a green chemistry approach but has lower yields compared to other methods.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sulfuric Acid | H₂SO₄ | Heating at ~80°C | ~74 | Simple setup | Corrosive reagent |
| POCl₃ | Phosphorus oxychloride | Reflux | ~86 | High yield | Toxicity issues |
| SOCl₂ | Thionyl chloride | Heating | ~70 | Moderate yield | Reactivity concerns |
| Microwave + POCl₃ | POCl₃ | Microwave irradiation | ~90 | Fastest method | Toxic catalyst |
| Microwave + MgSO₄ | MgSO₄ | Microwave irradiation | ~88 | Safer catalyst | Requires specialized setup |
| PPE | Polyphosphate ester | Mild heating (<85°C) | ~44–70 | Eco-friendly | Solubility issues |
| Ultrasound | H₂SO₄ | Ultrasonic irradiation | ~61 | Green chemistry | Lower yield |
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine involves several methods that have been documented in the literature. A notable approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester as a mild additive, yielding various thiadiazole derivatives . The structural characterization is typically performed using techniques such as mass spectrometry and NMR spectroscopy.
Anticancer Properties
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of 1,3,4-thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives significantly reduced cell viability in human colon carcinoma (LoVo) and breast cancer (MCF-7) cell lines . The compounds were assessed using MTS assays to determine their half-maximal inhibitory concentration (IC50), revealing promising anticancer activity.
Table 1: IC50 Values of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | LoVo | < 50 |
| 2d | MCF-7 | < 50 |
| 3c | MCF-7 | > 200 |
These findings suggest that structural modifications on the thiadiazole framework can enhance its biological activity against cancer cells.
Antimicrobial Activity
Beyond anticancer properties, this compound and its derivatives have shown promising antimicrobial effects. The presence of the thiadiazole moiety has been linked to significant antimicrobial activity against various pathogens. For example, derivatives containing the 2-amino-1,3,4-thiadiazole scaffold have been explored for their potential to combat bacterial infections .
Material Science Applications
In addition to biological applications, this compound has been investigated for its role in material science. Specifically, it has been utilized as a hole-transporting material (HTM) in perovskite solar cells (PSCs). Studies indicate that modifications to the thiadiazole structure can improve the stability and efficiency of PSC devices .
Table 2: Performance Comparison of HTMs
| HTM Type | PCE (%) |
|---|---|
| CP1 | 15.91 |
| H101 | 14.78 |
Case Studies and Research Findings
Several case studies highlight the versatility of this compound:
- A study focused on synthesizing new derivatives and assessing their anticancer potential found that specific modifications led to enhanced activity against both LoVo and MCF-7 cell lines .
- Another investigation into antimicrobial properties identified promising candidates for treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl group is a common substituent in thiadiazole derivatives, enhancing solubility and bioactivity .
- Compounds with electron-withdrawing groups (e.g., 4-chlorobenzylidene in ) exhibit planar thiadiazole rings (average deviation: 0.0042 Å), which may improve binding to biological targets.
- Pyridinyl and nitrofuran substituents (e.g., in ) introduce additional hydrogen-bonding interactions, critical for pharmacological activity.
Key Observations :
- The 4-methoxyphenyl derivative shows moderate antifungal activity, likely due to membrane-targeting mechanisms .
- Chlorobenzylidene -substituted compounds exhibit broader insecticidal activity, possibly due to enhanced lipophilicity .
- Pyridinyl -substituted analogs demonstrate superior anticancer activity (IC₅₀ < 10 µM), attributed to kinase inhibition and hydrogen bonding with residues like Cys44 and His164 .
Physicochemical and Crystallographic Comparisons
Table 3: Crystallographic Data for Selected Compounds
Key Observations :
Biological Activity
N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and other potential therapeutic effects.
Chemical Structure and Properties
This compound features a thiadiazole ring, which is known for its ability to engage in various biological interactions. The presence of the methoxy group enhances its lipophilicity and potentially its ability to penetrate biological membranes.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit notable anticancer properties. In particular, studies have shown that this compound demonstrates moderate antiproliferative activity against several cancer cell lines.
Case Studies and Findings
- In Vitro Studies : A study reported that compounds similar to this compound displayed IC50 values ranging from 0.36 to 0.86 μM against various cancer cell lines. These compounds were found to disrupt tubulin polymerization, which is crucial for cancer cell division and proliferation .
- Mechanism of Action : Molecular docking studies suggest that these compounds can bind to the colchicine binding site on tubulin, inhibiting microtubule dynamics and leading to cell cycle arrest at the G2/M phase . This mechanism is vital for their anticancer efficacy.
- Comparative Activity : In comparative studies with other thiadiazole derivatives, compounds bearing electron-donating groups like methoxy showed enhanced activity against human cancer cell lines compared to those with electron-withdrawing substituents .
Antimicrobial and Other Biological Activities
Beyond anticancer properties, this compound exhibits a range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains including E. coli and S. aureus. The presence of halogen or methoxy substituents has been linked to increased antibacterial potency .
- Anti-inflammatory Effects : Some studies indicate that thiadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or coupling reactions. For example, cyclization of hydrazide derivatives with potassium thiocyanate and concentrated sulfuric acid is a common approach (e.g., Scheme 25 in ). Alternatively, nickel-catalyzed cross-coupling (NiBr₂·dme, dppf ligand, t-BuOK) between aryl halides and 1,3,4-thiadiazol-2-amine derivatives achieves high yields (83% in ). Optimizing stoichiometry (e.g., 1.5 equiv of thiadiazole amine) and reaction time (24 h at 110°C) is critical. Contaminants like unreacted starting materials can be minimized via column chromatography (Rf = 0.55 in ) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multimodal spectroscopic characterization is essential:
- IR Spectroscopy : Identify NH stretches (~3259–3217 cm⁻¹) and C-S-C vibrations (~613 cm⁻¹) ().
- NMR : Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns ().
- Mass Spectrometry : High-resolution MS (e.g., Shimadzu QP 2010 GCMS) validates molecular weight ().
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) resolve bond lengths/angles (). Cross-referencing with computational DFT-optimized geometries (B3LYP/6-311++G(2d,2p)) ensures accuracy () .
Q. What are the key spectral properties (UV-Vis, fluorescence) of this compound, and how do solvents affect them?
- Methodological Answer : UV-Vis absorption maxima (e.g., ~300–350 nm in DMF/DMSO) and fluorescence emission (e.g., ~400–450 nm) are solvent-dependent. For example, polar aprotic solvents like DMSO induce red shifts due to solvatochromism. Stokes shifts (~50–100 nm) indicate excited-state relaxation (). Use Shimadzu UV-Visible-1800 for measurements, and compare with TD-DFT calculations to assign electronic transitions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of This compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(2d,2p) to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites ().
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, DNA topoisomerases). Dock derivatives with substituents like 4-fluorophenyl () and correlate binding affinity (ΔG) with experimental IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across structurally similar thiadiazoles?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the aryl ring) and test against standardized assays (e.g., MTT for cytotoxicity). For example, 4-fluorophenyl derivatives () show lower IC₅₀ than nitro-substituted analogs ().
- Meta-Analysis : Compare published IC₅₀ values while controlling for variables like cell line (e.g., HeLa vs. MCF-7) and assay conditions (e.g., 24 h vs. 48 h exposure). Use statistical tools (ANOVA) to identify significant trends .
Q. How can electrochemical and gravimetric methods elucidate the corrosion inhibition mechanism of thiadiazole derivatives?
- Methodological Answer :
- Potentiodynamic Polarization : Measure corrosion current density (icorr) in 1 M HCl with/without inhibitors (e.g., A9CNPTDA in ). Lower icorr indicates inhibition efficiency (~98% at 1 mM).
- Langmuir Isotherm : Fit adsorption data to calculate Kads and ΔGads. Negative ΔGads values (-37 kJ/mol) suggest chemisorption ().
- SEM/EDS : Image carbon steel surfaces post-exposure to confirm inhibitor film formation .
Q. What experimental designs improve the reproducibility of pharmacological assays (e.g., analgesic, anticancer) for thiadiazole derivatives?
- Methodological Answer :
- Dose-Response Curves : Use at least 5 concentrations (e.g., 1–100 μM) with triplicate measurements. For in vivo analgesia (), employ the Eddy hot-plate method with positive controls (e.g., morphine).
- Blinding : Randomize compound allocation to avoid bias.
- QC Standards : Include reference compounds (e.g., doxorubicin for anticancer assays) in each batch to normalize inter-experimental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
